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Compound of Interest

Compound Name: 2-Dodecyl-1,3-benzothiazole

Cat. No.: B15160653

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a heterocyclic aromatic molecule, has emerged as a privileged
structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological
activities. Among these, long-chain 2-alkyl-benzothiazoles are of particular interest due to their
potential as therapeutic agents. This technical guide provides an in-depth overview of the
biological activities of these compounds, focusing on their anticancer, antimicrobial, and
antioxidant properties. It includes a compilation of quantitative data, detailed experimental
protocols, and visualizations of key cellular pathways and experimental workflows to facilitate
further research and drug development in this area.

Anticancer Activity

Long-chain 2-alkyl-benzothiazoles have demonstrated significant potential as anticancer
agents, with studies revealing their ability to induce apoptosis and inhibit cancer cell
proliferation across various cancer cell lines.

Quantitative Anticancer Activity Data

The following table summarizes the cytotoxic effects of various 2-substituted benzothiazole
derivatives, including those with alkyl chains, on different cancer cell lines. The half-maximal
inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in
inhibiting a specific biological or biochemical function.
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Compound Cell Line IC50 (pM) Reference
2-(4-
Chlorophenyl)-1,3- Klebsiella sp. - [1]

benzothiazole

2-(4-
Bromophenyl)-1,3-

benzothiazole

Salmonella sp.

[1]

2-Aryl-3-(6-
trifluoromethoxy)

benzothiazole

Listeria
monocytogenes, P.

aeruginosa, E. coli,

MIC = 0.10-0.25

mg/ml

[2]

o Staphylococcus

derivative (11a)
aureus
2-Aryl-3-(6-
trifluoromethoxy) S. aureus, L.
] MIC = 0.15 mg/ml [2]

benzothiazole monocytogenes
derivative (11b)
Pyrazole-thiazole
hybrid of B. subtilis MIC = 1.9 pg/mi [2]

benzothiazole (63a)

Benzothiazole
derivative (133)

S. aureus, E. coli

MIC = 78.125 pg/ml

[2]

2-substituted

benzothiazole (5a, 5c)

Escherichia coli,

Bacillus licheniformis

MIC = 0.027 — 0.060

mg/ml

[3]

2-substituted

benzothiazole (6)

Bacillus cereus,
Staphylococcus

aureus

MIC = 0.031 mg/ml

[3]

2-Thioether-

benzothiazole

c-Jun N-terminal
kinase (JNK) inhibition

IC50 = 6.5 uM

[4]

2-aminobenzothiazole
hybrid (4a)

HCT-116, HEPG-2,
MCF-7

IC50 = 5.61, 7.92,
3.84 uM

[5]
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2-aminobenzothiazole

) Breast cancer cell line  IC50 =6.11 pM [5]
hybrid (4e)
2-aminobenzothiazole )

) Breast cancer cell line  IC50 =10.86 uM [5]
hybrid (8a)
2-
methylbenzo[d]thiazol MAO-B inhibition IC50 < 0.0046 pM [6]
e derivative (4d)
2-
methylbenzo[d]thiazol MAO-A inhibition IC50<0.132 uM [6]

e derivative (5e)

Note: '-' indicates that the specific quantitative data was not provided in the cited source.

Mechanism of Anticancer Action

The anticancer activity of these compounds is often attributed to their ability to induce
apoptosis, or programmed cell death, in cancer cells. Studies have shown that certain
benzothiazole derivatives can disrupt the mitochondrial membrane potential and arrest the cell
cycle in the sub-G1 phase, leading to cell death[7]. Furthermore, some derivatives act as
potent inhibitors of key enzymes involved in cancer progression, such as vascular endothelial
growth factor receptor 2 (VEGFR-2) and monoamine oxidase B (MAO-B)[5][6].

One of the proposed mechanisms involves the NF-kB/COX-2/iNOS signaling pathway,
although the exact molecular interactions are still under investigation[6].

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard
colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and
cytotoxicity.

Materials:

e Cancer cell lines (e.g., PANC-1, MCF-7, MDA-MB-231)[7][8]
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Culture medium (e.g., DMEM) with 10% fetal bovine serum and 1% penicillin-streptomycin
Phosphate-buffered saline (PBS)

Benzothiazole compounds of interest

MTT solution (5 mg/mL in PBS)

Dimethyl sulfoxide (DMSO)

96-well plates

Microplate reader

Procedure:

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 1 x 10"4 cells/well and
incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

Compound Treatment: Treat the cells with various concentrations of the benzothiazole
compounds (e.g., 5, 25, 50, 75, and 100 uM) for a specified duration (e.g., 48 hours)[8]. A
vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included[7].

MTT Incubation: After the treatment period, add 20 pL of MTT solution to each well and
incubate for 4 hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 pL of DMSO to each well to
dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The
IC50 value can be determined by plotting the percentage of viability against the compound
concentration.

Antimicrobial Activity
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Long-chain 2-alkyl-benzothiazoles have also demonstrated promising activity against a range
of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as

fungi.

Quantitative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values for several
2-substituted benzothiazoles against various microorganisms. The MIC is the lowest
concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism
after overnight incubation.
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Compound Microorganism MIC (mg/ml) Reference

2-substituted

] Escherichia coli 0.027 - 0.060 [3]
benzothiazole (5a, 5c¢)
2-substituted ) ) ) )

) Bacillus licheniformis 0.027 — 0.060 [3]
benzothiazole (5a, 5c¢)
2-substituted )

] Bacillus cereus 0.031 [3]
benzothiazole (6)
2-substituted Staphylococcus

_ 0.031 [3]
benzothiazole (6) aureus

Listeria

2-Aryl-3-(6-

] monocytogenes, P.
trifluoromethoxy)

] aeruginosa, E. coli, 0.10-0.25 [2]

benzothiazole
o Staphylococcus
derivative (11a)
aureus

2-Aryl-3-(6-
trifluoromethoxy) S. aureus, L.

) 0.15 [2]
benzothiazole monocytogenes

derivative (11b)

Pyrazole-thiazole
hybrid of B. subtilis 0.0019 [2]

benzothiazole (63a)

Benzothiazole

o S. aureus, E. coli 0.078125 [2]
derivative (133)

Mechanism of Antimicrobial Action

The precise mechanisms by which these compounds exert their antimicrobial effects are still
being elucidated. However, it is believed that they may disrupt the microbial cell membrane,
inhibit essential enzymes, or interfere with nucleic acid synthesis. For instance, some
benzothiazole derivatives have been shown to inhibit dehydrosqualene synthase, an enzyme
crucial for bacterial cell wall synthesis[2].
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Experimental Protocol: Agar Diffusion Method for
Antimicrobial Susceptibility Testing

The agar diffusion method is a widely used technique to determine the antimicrobial activity of

a substance.

Materials:

Bacterial strains (e.g., Escherichia coli ATCC 8739, Bacillus licheniformis ATCC 14580,
Bacillus cereus ATCC 11778, Staphylococcus aureus ATCC 6538P)[3]

Fungal strains (e.g., Aspergillus niger, Candida albicans)[9]

Nutrient agar or other suitable growth medium

Sterile petri dishes

Sterile paper discs

Benzothiazole compounds of interest dissolved in a suitable solvent (e.g., DMSO)

Positive control (e.g., Ciprofloxacin for bacteria, Amphotericin-B for fungi)[9]

Negative control (solvent alone)

Procedure:

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

Plate Preparation: Pour molten agar into sterile petri dishes and allow it to solidify.

Inoculation: Evenly spread the microbial inoculum over the surface of the agar.

Disc Application: Impregnate sterile paper discs with a known concentration of the
benzothiazole compound (e.g., 100 pg) and place them on the inoculated agar surface[3].

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for
bacteria).
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e Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear
area around the disc where microbial growth is inhibited). The size of the zone is proportional
to the antimicrobial activity of the compound.

Synthesis of 2-Alkyl-Benzothiazoles

A common and efficient route for the synthesis of 2-alkyl-benzothiazoles involves the
condensation of 2-aminothiophenol with aliphatic aldehydes, followed by oxidation.

Experimental Protocol: Synthesis of 2-Alkyl-2,3-
dihydrobenzo[d]thiazoles and subsequent oxidation

Materials:

2-aminothiophenol

Aliphatic aldehydes

4A molecular sieves

Dichloromethane (CH2CI2)

Silica gel supported pyridinium chlorochromate (PCC)
Procedure:

e Condensation: In a round-bottom flask, dissolve 2-aminothiophenol and an aliphatic
aldehyde in CH2CI2. Add 4A molecular sieves to the mixture. Stir the reaction at room
temperature for 1.5-2 hours[10]. This step typically yields the corresponding 2-alkyl-2,3-
dihydrobenzo[d]thiazole.

o Oxidation: The resulting 2-alkyl-2,3-dihydrobenzo[d]thiazole can then be oxidized to the
desired 2-alkyl-benzothiazole using silica gel supported PCC[10].

Visualizing Cellular Pathways and Workflows

To better understand the complex biological processes involved, diagrams of key signaling
pathways and experimental workflows are provided below.
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Caption: General experimental workflow for the synthesis and biological screening of 2-alkyl-
benzothiazoles.
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Caption: Proposed signaling pathway for the anti-inflammatory and apoptotic effects of 2-alkyl-
benzothiazoles.

Conclusion

Long-chain 2-alkyl-benzothiazoles represent a promising class of compounds with diverse
biological activities. Their demonstrated anticancer and antimicrobial properties, coupled with
established synthetic routes, make them attractive candidates for further investigation and
development as novel therapeutic agents. The data and protocols presented in this guide are
intended to serve as a valuable resource for researchers in the field, facilitating the design and
execution of future studies aimed at unlocking the full therapeutic potential of these versatile
molecules. Further research is warranted to elucidate the precise mechanisms of action and to
optimize the structure-activity relationships for enhanced efficacy and selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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